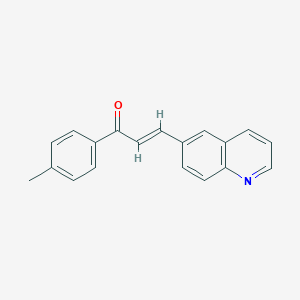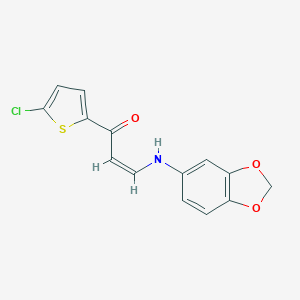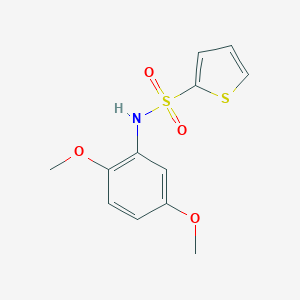
(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one
Vue d'ensemble
Description
“(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one” is a compound that contains a quinoline moiety and a 4-methylphenyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a building block to other specialty chemicals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline backbone with a 4-methylphenyl group attached. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond .
Chemical Reactions Analysis
Quinolines can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the 4-methylphenyl group may influence the reactivity of the compound and direct certain reactions to occur at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its quinoline structure and the attached 4-methylphenyl group. Quinoline is a colorless liquid at room temperature, and we might expect this compound to have similar properties .
Applications De Recherche Scientifique
Antiproliferative Activities
Compounds structurally related to (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one have been synthesized and tested for their antiproliferative activities. For instance, 3-phenylquinolinylchalcone derivatives exhibited significant activity against non-small cell lung cancers and breast cancers. These compounds, like this compound, have shown potential as lead compounds for further development in cancer therapy (Tseng et al., 2013).
Antimicrobial Activity
A series of compounds similar to this compound have been synthesized and found to possess significant antimicrobial activity. These compounds were evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis, demonstrating good antimicrobial efficacy (Ashok et al., 2014).
Anticancer Potential
Quinolin-2-one derivatives, related to this compound, have been synthesized and tested for anticancer activity. Some of these derivatives have shown promising results against K562 and Hep 3b cell lines, indicating their potential as anticancer agents (Desai et al., 2017).
Applications in Organometallic Chemistry
Compounds structurally related to this compound have been used in the synthesis of organometallic complexes. These complexes have been characterized and assessed for their potential in various applications, such as catalysis and materials science (Baul et al., 2006).
Psychopharmacological Activity
Similar quinoline derivatives have been explored for their psychopharmacological activity. These studies have helped in understanding the antidepressant potential of these compounds, thereby contributing to the development of new therapeutic agents (Emmie de et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Quinolin-6-yl-1-p-tolyl-propenone is the bacterial DNA gyrase . This enzyme is a type II topoisomerase present in bacteria and plays a crucial role in the replication, transcription, and recombination of bacterial cell DNA .
Mode of Action
The compound interacts with the bacterial DNA gyrase, inhibiting its function . This interaction disrupts the replication, transcription, and recombination processes of bacterial cell DNA, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption in the biochemical pathway leads to the cessation of bacterial growth and proliferation .
Result of Action
The result of the action of 3-Quinolin-6-yl-1-p-tolyl-propenone is the inhibition of bacterial growth . By targeting and inhibiting the function of DNA gyrase, the compound disrupts essential processes in bacterial cells, leading to their death .
Propriétés
IUPAC Name |
(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGMMSMWJSJSG-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322123 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130520-43-3 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)

![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
![3-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409840.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409846.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-iodobenzohydrazide](/img/structure/B409849.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B409850.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide](/img/structure/B409851.png)
